Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-
Overview
Description
Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis-, also known as 2,2’'-[(4-Amino-3-methoxyphenyl)imino]bis[ethanol], is a chemical substance with the molecular formula C11H18N2O3 . It has a molecular weight of 226.27 .
Molecular Structure Analysis
The molecular structure of Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- is based on the molecular formula C11H18N2O3 . Unfortunately, the specific structure is not provided in the available sources.Physical And Chemical Properties Analysis
Ethanol, 2,2’-[(4-amino-3-methoxyphenyl)imino]bis- is a chemical substance with the molecular formula C11H18N2O3 and a molecular weight of 226.27 .Scientific Research Applications
Synthesis and Antibacterial Activities
One significant application of this compound is in the synthesis and study of its antibacterial activities. A study conducted by Li-fen (2011) synthesized 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol in absolute ethanol and characterized its structure. This compound and its complexes with metals (Cu2+, Mn2+, Ni2+, Zn2+, Co2+) showed promising antibacterial activity, particularly the Mn2+ complexes against Escherichia coli, indicating potential applications in developing antibacterial agents (W. Li-fen, 2011).
Catalysis in Organic Synthesis
The compound also finds application in catalysis, specifically in the methoxycarbonylation of olefins. Akiri and Ojwach (2019) synthesized Schiff base compounds related to the query compound and demonstrated their effectiveness as catalysts in producing linear esters from higher olefins. This catalytic activity, dictated by the coordination environment around the palladium center, highlights the compound's utility in organic synthesis processes (Saphan O. Akiri & S. Ojwach, 2019).
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, the compound's derivatives have been explored for their potential in creating innovative materials. Bakkali-Hassani et al. (2018) investigated commercial aminoalcohols as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine. This process allows for the synthesis of telechelic and block copolymers, showing the compound's applicability in developing new polymeric materials (Camille Bakkali-Hassani et al., 2018).
Green Chemistry and Environmental Applications
Furthermore, the compound's role in green chemistry and environmental applications is noteworthy. Chapeaux et al. (2008) explored the use of ionic liquids for the extraction of alcohols from water, which is crucial for biofuel production and the pharmaceutical industry. Their study demonstrates the compound's relevance in developing more sustainable and efficient separation processes, contributing to the advancement of green chemistry (A. Chapeaux et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)-3-methoxyanilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-16-11-8-9(2-3-10(11)12)13(4-6-14)5-7-15/h2-3,8,14-15H,4-7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGCXYRPPJMHDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N(CCO)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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